3-(2-chlorophenyl)-5-methyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-1,2-oxazole-4-carbohydrazide
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Overview
Description
3-(2-chlorophenyl)-5-methyl-N’-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-4-isoxazolecarbohydrazide is a complex organic compound that features a trifluoromethyl group, a chlorophenyl group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methyl-N’-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-4-isoxazolecarbohydrazide typically involves multiple steps, including the formation of the isoxazole ring, the introduction of the chlorophenyl group, and the attachment of the trifluoromethylphenoxy group. Common synthetic routes may involve:
Formation of Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of Trifluoromethylphenoxy Group: This can be done using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-5-methyl-N’-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-4-isoxazolecarbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives.
Scientific Research Applications
3-(2-chlorophenyl)-5-methyl-N’-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-4-isoxazolecarbohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N’-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-4-isoxazolecarbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, for example, can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The chlorophenyl group may contribute to the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chlorophenyl)-3-(5-(2-chloro-5-(trifluoromethyl)phenyl)-2-furyl)acrylonitrile
- 2-chloro-3-(trifluoromethyl)phenylboronic acid
Uniqueness
3-(2-chlorophenyl)-5-methyl-N’-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-4-isoxazolecarbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(Z)-[1-amino-2-[3-(trifluoromethyl)phenoxy]ethylidene]amino]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N4O3/c1-11-17(18(28-31-11)14-7-2-3-8-15(14)21)19(29)27-26-16(25)10-30-13-6-4-5-12(9-13)20(22,23)24/h2-9H,10H2,1H3,(H2,25,26)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKNXEKYEXDFEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NN=C(COC3=CC=CC(=C3)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N/N=C(/COC3=CC=CC(=C3)C(F)(F)F)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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